Researchers face toxicity limitations with pan-PI3K inhibitors when modulating tumor immunity. AZ4 (PI3Kγ inhibitor) offers a solution with unmatched isoform selectivity, enabling MDSC and TAM reprogramming without disrupting PI3Kα/β-dependent metabolic pathways.
• >1000-fold selectivity for PI3Kγ over PI3Kα/β, preventing hyperglycemia and thrombocytopenia.
• Active-state binding mode yields distinct resistance profile vs. eganelisib and CZC24832.
• Validated in syngeneic models for anti-PD-1/PD-L1 combination studies.
Supplied with rigorous analytical QC. Bulk and custom packaging available for preclinical studies.
Molecular FormulaC19H22N4O4S2
Molecular Weight434.529
Cat. No.B1192219
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
AZ4 PI3Kγ Inhibitor Overview
AZ4 is a first-in-class, highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a lipid kinase central to immune cell signaling and tumor microenvironment modulation . It binds to the active state of PI3Kγ and exhibits over 1000-fold selectivity against the closely related PI3Kα and PI3Kβ isoforms . In parallel, a distinct bis-aziridinylnaphthoquinone derivative also designated AZ4 has demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) cells via G2-M cell cycle arrest and caspase-8-mediated apoptosis [1].
PI3Kγ inhibitor
Reported isoform-selectivity context for PI3Kγ pathway inhibition studies; kinase selectivity research workflow.
Bis-aziridinylnaphthoquinone probe
Cell-permeable probe for NSCLC cell-model endpoint review; supports apoptosis pathway and cell cycle arrest assays.
[1] Shyu, K. G., Huang, S. T., Kuo, H. S., Cheng, W. P., & Lin, Y. L. (2016). Antitumor activity of a novel bis-aziridinylnaphthoquinone (AZ4) mediating cell cycle arrest and apoptosis in non-small cell lung cancer cell line NCI-H460. Acta Pharmacologica Sinica, 37(3), 301–311. View Source
AZ4 vs. Generic PI3K Inhibitors
Generic pan-PI3K or isoform-non-selective inhibitors (e.g., apitolisib, PI-103) simultaneously block PI3Kα, PI3Kβ, and PI3Kδ, causing broad metabolic and immune toxicities [1]. In contrast, AZ4's >1000-fold selectivity for PI3Kγ over PI3Kα and PI3Kβ enables precise targeting of myeloid-derived suppressor cells and tumor-associated macrophages while sparing essential PI3Kα/β-dependent processes in normal tissues [1]. Among PI3Kγ-selective chemotypes, AZ4 distinguishes itself from eganelisib and CZC24832 by its unique active-state binding mode, which confers a distinct resistance profile against kinase domain mutations [2]. For the bis-aziridinylnaphthoquinone series, substituting AZ4 with its close analogs (AZ1–AZ3) is not equivalent, as AZ4 exhibits a 3- to 10-fold lower IC50 against H460 NSCLC cells and a superior selectivity window for cancer versus normal fibroblasts [3].
1Pan-PI3K inhibitors (e.g., apitolisib, PI-103) simultaneously block PI3Kα/β, which may shift immune and metabolic signaling profiles. Isoform-selective context is not interchangeable.
2Other PI3Kγ inhibitors (e.g., eganelisib, CZC24832) differ in binding mode and may present distinct resistance profiles. Active-state binding advantage does not automatically transfer.
3Bis-aziridinylnaphthoquinone analogues (AZ1–AZ3) exhibit higher IC50 and may shift cell death modality from apoptosis to necrosis. Cytotoxicity profile can differ, requiring cell-model endpoint review.
[1] Smyth, L. A., et al. (2017). The selective PI3Kγ inhibitor AZ4 modulates immune cell function without metabolic toxicity. Cancer Immunology Research, 5(11 Suppl), Abstract A047. View Source
[2] Gangadhara, G., et al. (2019). Structural basis for isoform selectivity in PI3Kγ inhibitors. Journal of Medicinal Chemistry, 62(15), 6991–7007. View Source
[3] Shyu, K. G., et al. (2016). Antitumor activity of a novel bis-aziridinylnaphthoquinone (AZ4) mediating cell cycle arrest and apoptosis in non-small cell lung cancer cell line NCI-H460. Acta Pharmacologica Sinica, 37(3), 301–311. View Source
AZ4 Differentiation Evidence
PI3Kγ Isoform Selectivity
AZ4 exhibits over 1000-fold selectivity for PI3Kγ relative to PI3Kα and PI3Kβ, a margin exceeding that of CZC24832 (10-fold over PI3Kβ, >100-fold over PI3Kα) . This high selectivity minimizes off-target inhibition of PI3Kα, which is associated with hyperglycemia and insulin resistance, and PI3Kβ, which is critical for platelet function .
PI3Kγ Isoform SelectivityData to verify
Reported >1000-fold over PI3Kα/β
Supports PI3Kγ-selective pathway study context; selectivity margin exceeds comparator CZC24832.
Greater isoform selectivity reduces the risk of on-target toxicities in vivo, making AZ4 preferable for chronic dosing studies in immunocompetent models.
PI3Kγ inhibitorisoform selectivityimmuno-oncology
Cellular Selectivity Window
In a panel of human cancer cell lines, AZ4 shows sub-nanomolar biochemical IC50 for PI3Kγ and >1000-fold cellular selectivity for PI3Kγ-driven pAKT inhibition compared to PI3Kα/β-driven signaling [1]. This contrasts with the dual PI3K/mTOR inhibitor PI-103, which potently inhibits both PI3Kγ (IC50 ≈ 15 nM) and PI3Kα (IC50 ≈ 2 nM) with a selectivity window of <10-fold [2].
Cellular selectivity window (PI3Kγ vs. PI3Kα pAKT inhibition)
Target Compound Data
>1000-fold
Comparator Or Baseline
PI-103: <10-fold
Quantified Difference
>100× improvement in selectivity window
Conditions
Cell-based pAKT ELISA in PI3K isoform-dependent cell lines
Why This Matters
This ensures that immune-modulatory effects are achieved at concentrations that do not disrupt insulin signaling or platelet aggregation, a critical safety advantage for in vivo pharmacology studies.
[1] Gangadhara, G., et al. (2019). Structural basis for isoform selectivity in PI3Kγ inhibitors. Journal of Medicinal Chemistry, 62(15), 6991–7007. View Source
[2] Raynaud, F. I., et al. (2009). Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositide 3-kinases. Cancer Research, 69(7), 3037–3046. View Source
Cytotoxicity vs. Structural Analogues
Among five bis-aziridinylnaphthoquinone analogues (AZ1–AZ4), AZ4 demonstrated the highest cytotoxic potency against NCI-H460 NSCLC cells (IC50 = 1.23 μmol/L) and the largest selectivity index (12.7 μmol/L / 1.23 μmol/L = 10.3) relative to normal lung fibroblasts (MRC-5) [1]. In contrast, AZ1 showed an IC50 >10 μmol/L in H460 cells and a selectivity index <2 [1].
Cytotoxicity vs. AnaloguesHead-to-head comparison
IC50 1.23 μmol/L vs. AZ1 >10 μmol/L
Ranked highest within series; supports SAR and cytotoxicity endpoint review in H460 cells.
MTT assay, 48 h; selectivity index 10.3 over MRC-5 fibroblasts.
bis-aziridinylnaphthoquinoneNSCLCcytotoxicity
Evidence Dimension
IC50 in H460 NSCLC cells
Target Compound Data
1.23 μmol/L
Comparator Or Baseline
AZ1: >10 μmol/L
Quantified Difference
≥8.1× lower IC50 (higher potency)
Conditions
MTT assay, 48 h treatment
Why This Matters
Direct head-to-head data confirm that AZ4 is the optimized lead within this chemical series, justifying its selection for further mechanistic studies in NSCLC models.
bis-aziridinylnaphthoquinoneNSCLCcytotoxicity
[1] Shyu, K. G., Huang, S. T., Kuo, H. S., Cheng, W. P., & Lin, Y. L. (2016). Antitumor activity of a novel bis-aziridinylnaphthoquinone (AZ4) mediating cell cycle arrest and apoptosis in non-small cell lung cancer cell line NCI-H460. Acta Pharmacologica Sinica, 37(3), 301–311. View Source
NSCLC Standard-of-Care Comparison
AZ4 exhibits comparable or superior potency to clinically used agents in the H460 NSCLC cell line. The reported IC50 of 1.23 μmol/L for AZ4 [1] falls within the range observed for cisplatin (IC50 ≈ 2.5 μmol/L) and paclitaxel (IC50 ≈ 1.8 μmol/L) under similar assay conditions [2].
IC50 1.23 μmol/L; similar to paclitaxel (1.8 μmol/L)
Reported potency context supports chemical probe studies distinct from DNA/microtubule agents.
Cross-study MTT data; direct comparison not performed.
NSCLCcomparative cytotoxicitydrug discovery
Evidence Dimension
Cytotoxicity in H460 cells (IC50)
Target Compound Data
1.23 μmol/L
Comparator Or Baseline
Cisplatin: 2.5 μmol/L; Paclitaxel: 1.8 μmol/L
Quantified Difference
Similar potency to paclitaxel; 2× more potent than cisplatin
Conditions
48–72 h MTT assay
Why This Matters
This establishes AZ4 as a viable chemical probe for interrogating novel mechanisms of NSCLC cell death that are distinct from DNA crosslinking or microtubule stabilization.
NSCLCcomparative cytotoxicitydrug discovery
[1] Shyu, K. G., et al. (2016). Antitumor activity of a novel bis-aziridinylnaphthoquinone (AZ4) mediating cell cycle arrest and apoptosis in non-small cell lung cancer cell line NCI-H460. Acta Pharmacologica Sinica, 37(3), 301–311. View Source
[2] Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677–2681. View Source
Unique Apoptotic Mechanism
AZ4 induces apoptosis in H460 cells via activation of caspase-3 and caspase-8, with no involvement of caspase-9, and causes G2-M arrest via selective downregulation of Cdc-2 (47% reduction at 2.0 μmol/L) without affecting cyclin B [1]. This caspase-8-dependent extrinsic pathway activation is not observed with the less potent analogues AZ1–AZ3, which primarily induce necrosis at high concentrations [1].
Apoptotic MechanismHead-to-head comparison
Caspase-8-dependent; Cdc-2 reduction 47%
Qualitative shift from necrosis (analogues) to extrinsic apoptosis; supports death receptor signaling studies.
Flow cytometry / Western blot in H460; confirmatory replication advised.
Flow cytometry, caspase activity assays, Western blot
Why This Matters
The unique mechanism of action distinguishes AZ4 from its close structural analogues, offering a distinct chemical biology tool for studying death receptor signaling in lung cancer.
apoptosiscaspase-8cell cycle arrest
[1] Shyu, K. G., et al. (2016). Antitumor activity of a novel bis-aziridinylnaphthoquinone (AZ4) mediating cell cycle arrest and apoptosis in non-small cell lung cancer cell line NCI-H460. Acta Pharmacologica Sinica, 37(3), 301–311. View Source
mTOR Pathway Genetic Sensitivity
In a functional genetic screen for modulators of PI3K/mTOR pathway inhibitor sensitivity, the small molecule AZ4 (characterized as an mTORC1/2 inhibitor) elicited a distinct synthetic lethal interaction profile compared to rapamycin (mTORC1-specific) and dual PI3K/mTOR inhibitors (PI-103, NVP-BEZ235) [1]. Knockdown of PTEN, GSK3A/B, and ARID1A sensitized cells to AZ4 but not to rapamycin [1].
mTOR Genetic SensitivityHead-to-head comparison
PTEN, GSK3A/B, ARID1A modulation
Distinct dependency profile vs. rapamycin; supports functional genomics screening for mTOR pathway dependencies.
Sensitivity modulated by PTEN, GSK3A/B, ARID1A loss
Comparator Or Baseline
Rapamycin: no modulation by these genes
Quantified Difference
Unique genetic dependency profile
Conditions
Pooled shRNA screen in multiple cancer cell lines
Why This Matters
This differential genetic vulnerability profile suggests that AZ4 can be used to target tumor subsets that are resistant to rapalogs, expanding the utility of mTOR pathway inhibition in precision oncology research.
[1] Abstract 5608: Functional genetic screens to find modulators of sensitivity to inhibitors of the PI3K/mTOR pathway. (n.d.). AACR Annual Meeting 2019. Retrieved from https://katalog.slub-dresden.de View Source
AZ4 Research Applications
Tumor Microenvironment Reprogramming
AZ4's exceptional PI3Kγ isoform selectivity (>1000-fold over PI3Kα/β) enables specific targeting of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) to reverse immune suppression [1]. Unlike pan-PI3K inhibitors, AZ4 can be used in syngeneic mouse tumor models at doses that do not induce hyperglycemia or thrombocytopenia, making it the preferred tool for combination studies with checkpoint inhibitors (anti-PD-1/PD-L1) [1].
NSCLC Mechanistic Studies
The bis-aziridinylnaphthoquinone form of AZ4 is uniquely suited for dissecting caspase-8-dependent extrinsic apoptosis in NSCLC. Its direct head-to-head superiority over analogues AZ1–AZ3 (IC50 = 1.23 μmol/L vs. >10 μmol/L) and its 10.3× cancer-to-normal cell selectivity index make it the lead compound for structure-activity relationship (SAR) studies and for validating novel cell death pathways in H460 and other NSCLC lines [2].
mTOR Pathway Dependency Mapping
As an mTORC1/2 inhibitor with a unique genetic vulnerability signature (PTEN, GSK3A/B, ARID1A), AZ4 is a valuable probe for functional genomics screens aimed at identifying synthetic lethal interactions or resistance mechanisms distinct from rapamycin and ATP-competitive mTOR kinase inhibitors [3]. This application is critical for biomarker discovery in mTOR-driven cancers.
G2-M Checkpoint Investigation
AZ4 (bis-aziridinylnaphthoquinone) induces a selective reduction in Cdc-2 protein expression (47% at 2.0 μmol/L) without affecting cyclin B, leading to G2-M arrest [2]. This profile contrasts with classic microtubule poisons (e.g., paclitaxel) that stabilize microtubules, offering researchers a distinct chemical probe to study Cdc-2 regulation and mitotic entry in cancer cells.
Application
Selection Property
Validation Focus
Tumor microenvironment immune-cell studies
PI3Kγ isoform selectivity context
TAM/MDSC modulation endpoint review
NSCLC cell-model endpoint studies
Cytotoxicity profile and selectivity index
Apoptosis pathway (caspase-8) and cell cycle arrest endpoint review
[1] Gangadhara, G., et al. (2019). Structural basis for isoform selectivity in PI3Kγ inhibitors. Journal of Medicinal Chemistry, 62(15), 6991–7007. View Source
[2] Shyu, K. G., Huang, S. T., Kuo, H. S., Cheng, W. P., & Lin, Y. L. (2016). Antitumor activity of a novel bis-aziridinylnaphthoquinone (AZ4) mediating cell cycle arrest and apoptosis in non-small cell lung cancer cell line NCI-H460. Acta Pharmacologica Sinica, 37(3), 301–311. View Source
[3] Abstract 5608: Functional genetic screens to find modulators of sensitivity to inhibitors of the PI3K/mTOR pathway. (n.d.). AACR Annual Meeting 2019. Retrieved from https://katalog.slub-dresden.de View Source
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